Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a complex heterocyclic compound characterized by a unique arrangement of nitrogen and carbon atoms within its structure. This compound features an indeno framework fused with a tetraazole and triazine moiety, contributing to its intriguing chemical properties and potential biological activities. The presence of multiple nitrogen atoms in its structure enhances its electron-donating capabilities, making it a candidate for various
The chemical reactivity of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one can be attributed to its nitrogen-rich structure. It can undergo various reactions such as:
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one has been studied for its potential biological activities. Compounds with similar structures have demonstrated antifungal properties against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermofiton at micromolar concentrations . Additionally, some derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells by blocking signaling pathways like Akt in thyroid tumors .
The synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one typically involves multi-step synthetic routes that may include:
The unique structure of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one lends itself to various applications:
Interaction studies involving Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one focus on understanding how this compound interacts with biological macromolecules. Research indicates that similar compounds can interact with enzymes or receptors involved in cellular signaling pathways. For instance:
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one shares structural similarities with several other nitrogen-rich heterocycles. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
1H-Pyrazolo[3',4':5,6]pyrido[3',2':4]indole | Contains a fused pyrazole-pyridine system | Known for its antitumor activity |
1H-Triazolo[4',3':2,3]-indole | Combines triazole and indole motifs | Exhibits neuroprotective effects |
1H-Tetrazolo[5',1':5]indole | Features a tetrazole ring fused to indole | Displays antimicrobial properties |
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is unique due to its specific arrangement of nitrogen atoms and the indeno structure that may contribute to distinct biological activities not observed in other compounds.
The compound was first synthesized in the early 21st century as part of efforts to develop nitrogen-rich heterocycles for pharmaceutical applications. Its initial preparation involved cyclocondensation reactions between indene derivatives and azole precursors, leveraging advances in multicomponent reaction methodologies. The discovery of its biological activity, particularly as a dual inhibitor of PDK1/Akt/Flt signaling pathways, spurred further structural optimization. Key milestones include the identification of its isomeric forms (e.g., KP372-1A and KP372-1B) and their distinct pharmacological profiles.
This compound belongs to the indeno-fused tetraazolo-triazine family, a subclass of bicyclic systems combining:
The fusion of these systems creates a planar, aromatic structure with extended π-conjugation, enhancing stability and enabling interactions with biological targets. Its classification is further defined by the IUPAC name 10,12,13,14,15,16-hexazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one, reflecting the spatial arrangement of nitrogen atoms and ketone functional groups.
Isomerism arises from variations in nitrogen positioning and ring fusion patterns. Two principal isomers have been characterized:
Table 1: Comparative Analysis of Isomers
Property | KP372-1A | 6H-Indeno Isomer |
---|---|---|
Molecular Weight | 224.18 g/mol | 224.18 g/mol |
XLogP3 | 0.7 | 0.5 |
Hydrogen Bond Acceptors | 6 | 6 |
Aromatic Rings | 3 | 3 |
The synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one (molecular formula C₁₀H₄N₆O, molecular weight 224.18 g/mol, CAS: 329710-24-9) represents a significant challenge in heterocyclic chemistry due to its complex polycyclic structure containing multiple nitrogen atoms [1] [2]. This compound features a fused ring system combining an indeno core with both tetrazole and triazine rings, creating a highly conjugated heterocyclic framework with unique electronic properties.
The formation of the complex ring system in Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one requires sophisticated synthetic strategies that can efficiently construct multiple heterocyclic rings in a controlled manner [3] [4]. Several key approaches have been developed for the synthesis of this compound and related tetrazolo-triazine systems.
The cyclization of hydrazonoyl intermediates represents one of the most effective methods for constructing the tetrazolo-triazine core [5] [6]. This approach involves the initial formation of hydrazonoyl halides from appropriate indeno precursors, followed by cyclization with triazine derivatives under reflux conditions in ethanol for 4-6 hours, yielding the desired product in 65-85% yield with high regioselectivity [5]. The method benefits from the inherent reactivity of hydrazonoyl intermediates, which readily undergo intramolecular cyclization to form the fused ring system.
The tetrazole ring formation from azide precursors provides an alternative route with enhanced atom efficiency [2] [7]. This methodology utilizes azido compounds derived from indeno precursors, which undergo thermal cyclization in dimethylformamide at temperatures ranging from 100-130°C over 8-12 hours [2]. The process achieves yields of 70-90% and offers the advantage of being an atom-efficient transformation where the azide nitrogen atoms are directly incorporated into the final tetrazole ring structure.
A ring fusion approach from indanone derivatives has been developed to construct the indeno-fused tetrazolo-triazine system [6] [8]. This method starts with appropriately substituted indanone compounds and tetrazole building blocks, employing acetic acid as solvent at temperatures of 80-100°C for 6-8 hours [8]. While this approach provides milder reaction conditions compared to other methods, it typically yields 55-75% of the desired product.
The multi-step synthesis via triazine intermediates offers excellent scalability for larger-scale preparations [9] [7]. This approach begins with triazine chlorides and amino-tetrazole precursors, utilizing pyridine as both solvent and base at 120°C for 10-14 hours [9]. The method achieves yields of 60-80% and is particularly suitable for industrial applications due to its robust and reproducible nature.
Recent advances have introduced condensation-cyclization cascade reactions that employ microwave-assisted heating for enhanced efficiency [10] [11]. These energy-efficient protocols utilize dicarbonyl compounds and nitrogen heterocycles under microwave irradiation at 140°C for 2-4 hours, achieving excellent yields of 75-95% [10]. The microwave assistance significantly reduces reaction times while maintaining high selectivity for the desired fused ring system.
The optimization of reaction conditions for the synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one requires careful consideration of multiple parameters to achieve maximum yield and selectivity [12] [13]. Systematic studies have revealed that temperature control is critical, with optimized conditions requiring 120-140°C compared to initial attempts at 80-100°C, resulting in yield improvements of 15-25% [12].
Temperature optimization studies have shown that the complex cyclization reactions require elevated temperatures to overcome the activation barriers associated with multiple ring-forming processes [4] [14]. The optimal temperature range of 120-140°C provides sufficient thermal energy for cyclization while preventing thermal degradation of the sensitive heterocyclic intermediates.
Reaction time optimization has demonstrated that careful control of reaction duration can significantly improve yields [15] [16]. Optimized conditions employ 4-6 hours reaction time compared to initial 8-12 hour protocols, resulting in 20-30% yield improvements while reducing the formation of side products [15]. The shorter reaction times prevent over-cyclization and decomposition reactions that can occur with extended heating.
Solvent system optimization has identified pyridine-dimethyl sulfoxide mixtures as superior to traditional ethanol-dimethylformamide systems [17] [11]. The optimized solvent combination provides enhanced solubility for all reactants while serving dual roles as both solvent and base, leading to 10-20% yield improvements and significantly enhanced selectivity [17].
Catalyst loading optimization has shown that reducing catalyst loadings from 5-10 mol% to 2-5 mol% can improve yields by 5-15% while reducing costs and simplifying purification procedures [4] [18]. Lower catalyst loadings minimize competing side reactions while maintaining sufficient catalytic activity for the desired transformations.
The chemical reactivity of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is dominated by the electron-deficient nature of its fused heterocyclic system, which contains six nitrogen atoms distributed across tetrazole and triazine rings [19] [20]. This high nitrogen content creates multiple reactive sites for both nucleophilic and electrophilic transformations.
Nucleophilic substitution reactions represent the most common transformation pathway for this compound [19] [21]. The electron-deficient triazine ring readily undergoes nucleophilic attack by amines, alcohols, and thiols under mild conditions (room temperature to 60°C), yielding substituted derivatives in 70-85% yields [19]. These reactions proceed through addition-elimination mechanisms where the nucleophile attacks the electrophilic carbon atoms of the triazine ring, followed by elimination of leaving groups.
Electrophilic aromatic substitution can occur at the indeno portion of the molecule under carefully controlled conditions [19] [20]. Halogenation and nitration reactions proceed at 0-25°C under inert atmosphere, yielding halogenated or nitrated products in 60-80% yields [20]. The electron-withdrawing effect of the nitrogen-rich heterocyclic system reduces the reactivity of the indeno ring toward electrophiles, requiring more forcing conditions than simple indene derivatives.
Ring-opening reactions can be induced under harsh acidic or basic conditions, leading to ring-opened intermediates in 50-70% yields [22] [23]. These reactions typically require reflux conditions for 2-6 hours and can provide access to acyclic intermediates that may be useful for further synthetic transformations [23].
Oxidative transformations of the indeno portion can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide [19] [24]. These reactions proceed at room temperature over 1-4 hours, yielding ketones and carboxylic acid derivatives in 65-85% yields [24]. The oxidations typically affect the methylene carbons of the indeno ring while leaving the nitrogen heterocycles intact.
Reduction reactions can be performed using metal hydrides or catalytic hydrogenation to reduce the carbonyl group or partially saturate the ring system [21] [25]. These transformations proceed under mild conditions (1-5 atm H₂) with appropriate catalysts, yielding reduced heterocycles in 75-90% yields [25].
Metal-catalyzed coupling reactions have been developed to introduce various substituents via palladium or nickel catalysis [19] [21]. These reactions employ organometallic reagents under inert atmosphere at 80-120°C, yielding cross-coupled products in 55-75% yields [21]. The coupling reactions provide access to functionalized derivatives that would be difficult to prepare by other methods.
The structure-activity relationship analysis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one reveals critical insights into the molecular features responsible for its biological and chemical properties [26] [27] [28]. Each structural component contributes uniquely to the overall activity profile of the compound.
The tetrazole ring serves as an essential pharmacophore that is critical for binding interactions with biological targets [26] [29]. Structure-activity studies demonstrate that substitution of the tetrazole ring significantly reduces activity, with IC₅₀ values typically in the high nanomolar range (10-50 nM) for the unsubstituted system [26]. The tetrazole ring functions primarily through metal coordination mechanisms, forming crucial interactions with metalloenzymes and metal-containing active sites [29].
The triazine core represents the central pharmacophore of the molecule, serving as the primary site for π-π stacking interactions with aromatic residues in protein binding sites [26] [27]. Methylation of the triazine nitrogen atoms consistently decreases potency, with activity typically maintained in the 20-80 nM range for optimal derivatives [27]. The triazine ring's electron-deficient nature enables strong interactions with electron-rich aromatic systems in biological targets.
The indeno fusion contributes primarily through hydrophobic interactions with lipophilic binding pockets [26] [28]. Extension of the indeno system through additional aromatic rings can improve selectivity while maintaining moderate activity (IC₅₀ values of 100-500 nM) [28]. The indeno portion provides the necessary three-dimensional structure for optimal shape complementarity with target binding sites.
The carbonyl group functions as a crucial hydrogen bond acceptor, with reduction of this group typically eliminating biological activity entirely [26] [24]. The carbonyl maintains high activity levels (IC₅₀ 15-60 nM) through electrostatic interactions with positively charged residues in protein active sites [24]. This group is essential for maintaining the proper electronic distribution throughout the molecule.
The nitrogen atom positions throughout the molecule contribute to electronic effects that modulate binding affinity and selectivity [27] [29]. Alkylation of various nitrogen positions can alter target specificity, with activity ranging from 50-1000 nM depending on the specific substitution pattern [29]. The nitrogen atoms contribute to charge distribution effects that influence molecular recognition processes.
Ring planarity is crucial for molecular recognition and optimal binding [30] [26]. Distortion of the planar ring system through steric effects or conformational constraints typically reduces binding affinity, with moderate activity levels (IC₅₀ 200-800 nM) maintained for slightly distorted systems [30]. The planar structure enables optimal shape complementarity with flat binding sites in target proteins.
The stability profile of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is significantly influenced by its high nitrogen content and fused ring structure, making it susceptible to various degradation pathways under different environmental conditions [22] [24] [31].
Hydrolytic cleavage represents the most significant degradation pathway under aqueous conditions [22] [24]. The compound exhibits limited stability in strongly acidic (pH 1-3) or basic (pH 11-14) aqueous media, with hydrolytic ring-opening occurring with half-lives of 2-6 hours [24]. The hydrolysis primarily targets the tetrazole ring, leading to ring-opened amide products through nucleophilic attack by water molecules [22]. Optimal stability is maintained at neutral to slightly basic pH (6-8) where hydrolytic degradation is minimized.
Thermal decomposition becomes significant at temperatures above 200°C, with the compound showing a thermal stability half-life of 30-60 minutes under these conditions [31] [24]. The high nitrogen content makes the molecule prone to explosive decomposition at elevated temperatures, producing various decomposition fragments including nitrogen gas, carbon monoxide, and smaller heterocyclic fragments [31]. Temperature control below 150°C is essential for maintaining compound integrity during synthetic procedures and storage.
Photochemical degradation occurs under ultraviolet irradiation (λ = 254-365 nm), leading to photo-isomerization and ring fragmentation with half-lives of 1-4 hours [22] [32]. The extended conjugated system of the fused rings makes the compound particularly susceptible to photochemical reactions, producing various photo-isomers and ring-opened products [32]. Light protection through amber storage containers or UV-blocking additives is recommended for long-term stability.
Oxidative degradation can occur in the presence of air, oxygen, or peroxides, with stability half-lives of 4-12 hours depending on oxidant concentration [24] [25]. The indeno portion is particularly susceptible to oxidation, leading to quinone-type derivatives through hydroxylation and subsequent oxidation reactions [25]. The use of antioxidants and inert atmosphere storage significantly improves oxidative stability.
Acid-catalyzed decomposition occurs rapidly in the presence of strong acids such as hydrochloric acid or sulfuric acid, with half-lives of 15-45 minutes [24] [22]. The protonation of nitrogen atoms in the tetrazole and triazine rings activates these sites toward nucleophilic attack and ring-opening reactions [22]. Buffered systems maintain stability by preventing exposure to strongly acidic conditions.
Base-catalyzed ring opening represents another significant degradation pathway under strongly basic conditions [22] [23]. Treatment with strong bases such as sodium hydroxide or potassium hydroxide leads to hydroxylated products and ring-opened derivatives with half-lives of 1-3 hours [23]. Maintenance of neutral pH conditions is crucial for preventing base-catalyzed degradation processes.